2-N-(naphthalen-1-yl)pyridine-2,3-diamine
Description
Significance of Pyridine (B92270) and Diamine Scaffolds in Organic Synthesis
The pyridine ring is a fundamental heterocyclic scaffold that is omnipresent in a vast array of natural products, pharmaceuticals, and functional materials. nih.govresearchgate.netnih.gov Its unique electronic properties, including its ability to act as a ligand and its susceptibility to various substitution patterns, make it a versatile building block in organic synthesis. nih.gov The incorporation of a pyridine moiety can influence a molecule's solubility, basicity, and coordination ability. researchgate.netnih.gov
Diamine scaffolds, particularly aromatic diamines, are crucial in the synthesis of polymers, dyes, and pharmaceutically active compounds. They serve as versatile linkers and precursors for the construction of more complex molecular architectures. The presence of two amino groups allows for the formation of multiple bonds, enabling the creation of macrocycles, polymers, and intricate ligand systems.
Role of Naphthalene (B1677914) Moiety in Functional Molecule Design
The naphthalene moiety, a bicyclic aromatic hydrocarbon, is a prominent structural unit in medicinal chemistry and materials science. researchgate.netrsc.orgnih.gov Its extended π-system imparts unique photophysical properties, such as fluorescence, making it a valuable component in the design of sensors and probes. acs.orgresearchgate.net In medicinal chemistry, the naphthalene scaffold is found in a variety of approved drugs and is recognized for its role in modulating the biological activity of molecules. rsc.orgnih.govresearchgate.net The lipophilic nature and the ability of the naphthalene ring to engage in π-stacking interactions are key features that contribute to its utility in drug design. rsc.org
Overview of 2-N-(naphthalen-1-yl)pyridine-2,3-diamine within Privileged Structures
The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that can bind to multiple biological targets with high affinity. These frameworks serve as versatile templates for the development of novel therapeutic agents. The pyridine ring is considered a privileged scaffold due to its prevalence in a wide range of bioactive compounds. researchgate.net By combining the pyridine-diamine core with a naphthalene substituent, this compound can be classified as a molecule built around a privileged structure, suggesting its potential for biological activity.
Scope and Relevance for Advanced Chemical Investigations
The unique hybrid structure of this compound makes it a compelling target for advanced chemical investigations. Its potential applications span from medicinal chemistry, where it could serve as a scaffold for the development of novel therapeutic agents, to materials science, where its photophysical and electrochemical properties could be harnessed for the creation of new organic electronic materials. The exploration of its synthesis, properties, and applications is therefore of significant contemporary relevance.
Hypothetical Synthesis and Characterization
While the specific synthesis of this compound is not extensively documented in the literature, a plausible synthetic route can be envisioned based on established synthetic methodologies. A potential approach would involve the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds. nih.govnih.govresearchgate.netwikipedia.org This reaction would couple 2,3-diaminopyridine (B105623) with a suitable naphthalene halide, such as 1-bromonaphthalene (B1665260).
The synthesis of the starting material, 2,3-diaminopyridine, can be achieved through various reported methods, including the reduction of 2-amino-3-nitropyridine (B1266227) or the amination of 3-amino-2-halopyridine compounds. orgsyn.orgchemicalbook.comgoogle.comgoogle.com
Table 1: Plausible Synthetic Route and Starting Materials
| Step | Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |
| 1 | Reduction | 2-Amino-3-nitropyridine | H₂ | Palladium on carbon | 2,3-Diaminopyridine |
| 2 | Buchwald-Hartwig Amination | 2,3-Diaminopyridine | 1-Bromonaphthalene | Palladium catalyst, Ligand, Base | This compound |
The characterization of the final compound would involve a suite of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy would confirm the connectivity of the atoms, while mass spectrometry would verify the molecular weight. The photophysical properties, such as absorption and emission spectra, would be investigated using UV-Vis and fluorescence spectroscopy.
Inferred Chemical and Physical Properties
The extended conjugation provided by the naphthalene and pyridine rings is expected to result in interesting photophysical properties, including absorption in the UV-visible region and potential fluorescence. researchgate.netrsc.orgnih.gov The emission properties would likely be sensitive to the solvent polarity, a characteristic often observed in molecules with intramolecular charge transfer character. mdpi.com
The electrochemical properties of this compound are also of interest. The presence of the electron-rich diamine and the π-conjugated system suggests that it could undergo redox reactions, making it a candidate for applications in organic electronics. nih.govacs.orgbeilstein-journals.org
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₅H₁₃N₃ | Based on chemical structure |
| Molecular Weight | 235.29 g/mol | Based on chemical structure |
| Appearance | Likely a solid at room temperature | Typical for similar aromatic compounds |
| Solubility | Soluble in organic solvents, sparingly soluble in water | Combination of polar and non-polar moieties |
| UV-Vis Absorption | Expected in the UV-A or visible region | Extended π-conjugation |
| Fluorescence | Potential for fluorescence emission | Presence of the naphthalene fluorophore |
Potential Research Applications
The unique structural features of this compound suggest a range of potential applications in diverse fields of chemical research.
In Medicinal Chemistry
The naphthalene scaffold is a well-established pharmacophore found in numerous anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netrsc.orgnih.govresearchgate.netrsc.org The pyridine-diamine portion of the molecule can also contribute to biological activity. nih.govresearchgate.netnih.govresearchgate.net Therefore, this compound and its derivatives represent a promising starting point for the design and synthesis of new therapeutic agents. Further derivatization of the amino groups or the pyridine and naphthalene rings could lead to compounds with enhanced potency and selectivity.
In Materials Science
Naphthalene-based compounds have been extensively investigated for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). acs.orgnih.gov The photophysical and electrochemical properties inferred for this compound make it a candidate for use as an organic semiconductor or as a component in light-harvesting systems. rsc.org The pyridine moiety can also be utilized for coordination to metal centers, opening up possibilities for the creation of novel metal-organic frameworks (MOFs) with interesting catalytic or sensing properties. acs.org
As a Chemical Probe or Sensor
The potential fluorescence of the naphthalene moiety, coupled with the coordinating ability of the pyridine and diamine groups, suggests that this compound could function as a fluorescent chemosensor. The binding of metal ions or other analytes to the diamine or pyridine nitrogen atoms could lead to changes in the fluorescence intensity or wavelength, providing a basis for a sensing mechanism.
While direct experimental data on this compound is limited, a thorough analysis of its constituent structural motifs provides a strong foundation for predicting its properties and potential applications. The convergence of the privileged pyridine scaffold, the versatile diamine linker, and the functionally rich naphthalene moiety creates a molecule of significant interest for contemporary chemical research. Future investigations into the synthesis, detailed characterization, and evaluation of this compound in medicinal and materials science contexts are warranted and hold the promise of uncovering novel functionalities and applications.
Structure
3D Structure
Properties
Molecular Formula |
C15H13N3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-N-naphthalen-1-ylpyridine-2,3-diamine |
InChI |
InChI=1S/C15H13N3/c16-13-8-4-10-17-15(13)18-14-9-3-6-11-5-1-2-7-12(11)14/h1-10H,16H2,(H,17,18) |
InChI Key |
QIOBHOPNRXUCOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=C(C=CC=N3)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 2-N-(naphthalen-1-yl)pyridine-2,3-diamine Core
The synthesis of the this compound framework relies on the formation of a critical carbon-nitrogen bond between the pyridine (B92270) C2 position and the nitrogen atom of naphthalen-1-amine. Key strategies to achieve this include transition-metal-catalyzed cross-coupling reactions, classical condensation approaches, and modern multicomponent reaction systems.
Transition-metal-catalyzed amination reactions are powerful tools for forming C-N bonds, a process central to the synthesis of the target molecule. The Buchwald-Hartwig amination, in particular, stands out as a premier method for coupling aryl amines with aryl or heteroaryl halides. wikipedia.org
To construct the this compound core, a plausible route involves the palladium-catalyzed coupling of a 2-halopyridine derivative with naphthalen-1-amine. A suitable starting material would be a 2-halopyridine bearing an amino or a protected amino group at the C3 position, such as 2-chloro-3-aminopyridine or 2-bromo-3-nitropyridine. In the latter case, the nitro group would require subsequent reduction to an amine.
The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, in conjunction with a specialized phosphine (B1218219) ligand. The choice of ligand is critical for catalytic efficiency and can range from bidentate ligands like Xantphos and BINAP to sterically hindered monophosphine ligands. wikipedia.orgnih.gov A strong, non-nucleophilic base, commonly sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), is required to facilitate the catalytic cycle. nih.govnih.gov The reaction is typically carried out in an inert aromatic solvent like toluene (B28343) or xylene under reflux conditions. nih.gov
An alternative, older method is the copper-catalyzed Ullmann condensation. This reaction generally requires harsher conditions, such as higher temperatures and polar solvents like DMF or NMP, but can be effective for C-N bond formation between aryl halides and amines. nih.gov
Table 1: Illustrative Examples of Buchwald-Hartwig Amination for N-Aryl Heterocycle Synthesis Note: This table provides examples of the general methodology applied to analogous systems, as specific data for the target compound is not prominently available.
| Heteroaryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-Chloro-6-methyl-5-nitropyrimidine | Aniline | Pd₂(dba)₃ / dppf | NaOtBu | Toluene | 85% |
| 2-Chloropyridine | p-Toluidine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 92% |
| 4-(Pyridin-3-yl)pyrimidin-2-amine | 1-Bromo-2,4-dimethylbenzene | Pd(PPh₃)₂Cl₂ / Xantphos | NaOtBu | Toluene | 35% nih.gov |
| 2-Chloronaphthalene | Ammonia (B1221849) | Pd(dba)₂ / KPhos | KOH | t-AmylOH | 81% nih.gov |
Condensation reactions provide a classical route to nitrogen-containing heterocycles. A potential, albeit indirect, strategy to approach the target scaffold could involve the condensation of pyridine-2,3-diamine with a naphthalene-based carbonyl compound, such as naphthaldehyde. This would initially form a Schiff base (imine), which could then be selectively reduced to the secondary amine. However, this approach is more commonly used to form fused ring systems, such as imidazopyridines, rather than N-aryl diamines. researchgate.net
Table 2: Examples of Condensation Reactions with Diamines Note: This table illustrates general diamine-aldehyde condensation reactions.
| Diamine | Aldehyde | Product Type | Conditions |
| Pyridine-2,3-diamine | Aromatic Aldehydes | Imidazo[4,5-b]pyridines | Acetic Acid, Heat |
| N-(2-aminoethyl)propane-1,3-diamine | Pyridine-2-carbaldehyde | Tetrahydropyrimidine / Imidazolidine | Microwave |
| 1,8-Naphthalenediamine | Benzaldehyde | 2-Phenyl-2,3-dihydroperimidine | Mild, Room Temp |
| 4-Amino-3,5-dimethyl-1,2,4-triazole | Substituted Benzaldehydes | Stable Hemiaminals | Various Solvents |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient pathway to complex molecules, including highly substituted pyridines. While a specific MCR for the direct synthesis of this compound is not described in the literature, existing MCRs for pyridine synthesis could theoretically be adapted.
For example, variations of the Hantzsch pyridine synthesis or other related MCRs involve the condensation of an aldehyde, a β-ketoester, and an ammonia source to form a dihydropyridine, which is subsequently oxidized. By strategically choosing complex starting materials, such as an enamine derived from naphthalen-1-amine, it might be possible to construct the desired substitution pattern. However, controlling the regiochemistry to achieve the 2,3-diamine structure with the N-naphthalenyl group at the C2 position would be a significant synthetic challenge.
The primary advantage of MCRs lies in their atom economy and operational simplicity, allowing for the rapid generation of molecular diversity from simple building blocks.
Table 3: Examples of Pyridine Derivatives from Multicomponent Reactions Note: This table shows the diversity of pyridine structures accessible via MCRs.
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type |
| Benzaldehyde | Ethyl Acetoacetate (2 equiv.) | Ammonia | - | Reflux | 2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate |
| Malononitrile | Aromatic Aldehyde | Thioacetamide | - | Morpholine / EtOH | 2-Amino-6-thioxo-4-aryl-1,6-dihydropyridine-3,5-dicarbonitrile |
| Aromatic Aldehyde | Malononitrile | Acetophenone | Ammonium Acetate | Microwave | Polysubstituted Pyridines |
Functionalization and Derivatization Strategies
Once the core structure of this compound is synthesized, its properties can be modified through reactions targeting the amino groups or the aromatic ring systems.
The three nitrogen atoms of the amino groups in the target molecule offer sites for further functionalization through N-alkylation and N-acylation. These reactions can introduce new functional groups that modulate the compound's electronic and steric properties.
N-Alkylation can typically be achieved by treating the diamine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base such as potassium carbonate or sodium hydride. The reaction solvent is often a polar aprotic solvent like DMF or acetonitrile. A significant challenge in this system is regioselectivity, as alkylation could potentially occur at the C3-amino group, the C2-imino group, or the nitrogen of the pyridine ring. The relative nucleophilicity of these sites will dictate the product distribution, and protecting group strategies may be necessary to achieve selective functionalization at a desired position.
N-Acylation is generally accomplished using acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base such as triethylamine (B128534) or pyridine to neutralize the acid byproduct. This reaction is typically faster and easier to control than N-alkylation. As with alkylation, regioselectivity is a key consideration. The C3-amino group is expected to be more nucleophilic and less sterically hindered than the C2-imino nitrogen, potentially allowing for selective acylation at the C3 position under controlled conditions.
Table 4: General Conditions for N-Alkylation and N-Acylation of Aryl Amines Note: This table provides representative conditions for reactions on analogous amine substrates.
| Reaction Type | Reagent | Base | Solvent | Typical Conditions |
| N-Methylation | Methyl Iodide (CH₃I) | K₂CO₃ | DMF | Room Temp to 60 °C |
| N-Benzylation | Benzyl Bromide (BnBr) | NaH | THF | 0 °C to Room Temp |
| N-Acetylation | Acetic Anhydride ((Ac)₂O) | Pyridine or Et₃N | CH₂Cl₂ | 0 °C to Room Temp |
| N-Benzoylation | Benzoyl Chloride (BzCl) | Et₃N | CH₂Cl₂ or THF | 0 °C to Room Temp |
Further derivatization can be achieved by introducing substituents onto the pyridine or naphthalene (B1677914) aromatic rings through electrophilic aromatic substitution or other modern cross-coupling methods.
Electrophilic Aromatic Substitution:
On the Pyridine Ring: The pyridine ring is generally electron-deficient and resistant to electrophilic substitution. However, the powerful electron-donating effects of the two amino groups at the C2 and C3 positions would activate the ring, directing incoming electrophiles primarily to the C5 position. Reactions such as halogenation (with NBS or NCS) or nitration (with HNO₃/H₂SO₄) could potentially be achieved, although the strongly acidic conditions for nitration might be incompatible with the basic amino groups.
On the Naphthalene Ring: The naphthalen-1-amine moiety is highly activated towards electrophilic substitution. The amino group is an ortho-, para-director. Therefore, electrophiles are expected to attack the C2 and C4 positions of the naphthalene ring. nih.gov
Transition-Metal-Catalyzed Cross-Coupling: If a halogenated derivative of this compound is prepared, a wide array of substituents can be introduced using cross-coupling reactions. For example, a bromo-substituted derivative could undergo:
Suzuki Coupling: with boronic acids to introduce new aryl or alkyl groups.
Heck Coupling: with alkenes to form vinylated derivatives.
Sonogashira Coupling: with terminal alkynes to install alkynyl groups.
These reactions provide a versatile platform for creating a library of analogues with diverse functionalities on either the pyridine or naphthalene portions of the molecule.
Catalytic Aspects in Synthesis
The synthesis of N-aryl diamines, such as this compound, leverages sophisticated catalytic strategies to construct the crucial C-N bond between the pyridine and naphthalene moieties. These methods are broadly categorized into metal-catalyzed and organocatalytic approaches, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope.
Metal-Catalyzed Coupling Reactions in Pyridine-Naphthalene Systems
Transition metal catalysis is a cornerstone for the formation of C–N bonds in the synthesis of N-aryl amines. Reactions such as the Buchwald-Hartwig amination are paramount for coupling aryl halides or triflates with amines. In the context of synthesizing this compound, this would typically involve the reaction of 2,3-diaminopyridine (B105623) with a naphthalene derivative, such as 1-bromonaphthalene (B1665260) or 1-iodonaphthalene, in the presence of a palladium or copper catalyst.
These reactions generally proceed through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions. For instance, nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool. The use of Ni(II) catalysts, such as NiBr2, in conjunction with specific ligands like 1,10-phenanthroline, can facilitate the coupling of N-aminopyridinium reagents with aryl boronic acids to form N-aryl amine products. nih.gov
An efficient copper-catalyzed procedure has been reported for the synthesis of naphthalene-1,3-diamine derivatives from haloalkynes and amines, suggesting that copper catalysis is also a viable strategy for constructing naphthalene-amine linkages. nih.gov
Table 1: Representative Metal-Catalyzed Coupling Conditions for N-Aryl Amine Synthesis
| Catalyst System | Coupling Partners | Base | Solvent | Typical Yield (%) |
|---|---|---|---|---|
| Pd₂(dba)₃ / Ligand | Aryl Halide + Amine | NaOtBu | Toluene | 70-95 |
| CuI / Ligand | Aryl Halide + Amine | K₂CO₃ | DMF | 60-85 |
| NiBr₂(phen) | N-pyridinium salt + Aryl Boroxine | K₃PO₄ | MeCN | 70-80 nih.gov |
Organocatalytic Methodologies Involving Diamines, including Hydrogen Atom Transfer (HAT) Catalysis
In recent years, organocatalysis, particularly methods involving photoredox catalysis, has provided a metal-free alternative for the synthesis of N-aryl amines. researchgate.netrsc.org These reactions often operate under mild conditions and exhibit high functional group tolerance. A key mechanism in this domain is Hydrogen Atom Transfer (HAT) catalysis.
HAT catalysis can be used to homolytically cleave relatively strong and otherwise unreactive C–H bonds, such as those alpha to an amine. nih.gov In a photocatalytic cycle, an excited photocatalyst can generate a reactive species capable of abstracting a hydrogen atom from a suitable donor. For the synthesis of N-aryl diamines, a strategy could involve the generation of an aminyl radical, which can then undergo coupling with an aryl partner. Visible-light-induced photocatalytic dehydrogenation of allylic amines, using an organic photocatalyst and a hydrogen-atom acceptor, has been demonstrated as a viable route to N-aryl amines. researchgate.netrsc.org Mechanistic studies suggest that these transformations involve a synergistic relay of single-electron transfer (SET) and HAT processes. researchgate.net
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of reactions involving this compound is crucial for optimizing existing synthetic routes and designing new chemical transformations. A significant area of investigation is the oxidative cyclization of this compound to form fused polycyclic heterocyclic systems.
Exploration of Radical Pathways in Oxidative Cyclization Reactions
The oxidative cyclization of N-aryl-2,3-diaminopyridines is a powerful method for constructing fused imidazo[1,2-a]pyridine-type structures. These reactions often proceed through radical intermediates. The process can be initiated by a chemical oxidant or via electrochemical or photochemical methods, which generate a radical cation or an aminyl radical from one of the nitrogen atoms of the diamine moiety.
Once formed, this radical intermediate can undergo an intramolecular cyclization by attacking the appended aryl (naphthalene) ring. This type of intramolecular arylation via a radical mechanism has been shown to be an effective strategy for forming new C-C bonds. nih.gov For example, the cyclization of 5H-chromeno[2,3-b]pyridines to form more complex fused systems has been achieved through oxidative cyclization in formic acid, where the final step involves oxidation of a cyclized intermediate by atmospheric oxygen. nih.govnih.gov In the case of this compound, the initial oxidation would likely occur at the more electron-rich secondary amine, followed by radical addition to the naphthalene ring and subsequent oxidative aromatization to yield the final product.
The study of radical cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides has shown that oxidation of starting materials by atmospheric oxygen can lead to cyclized products, highlighting the accessibility of radical pathways under oxidative conditions. chemicalpapers.com
Elucidation of Reaction Intermediates and Transition States
The elucidation of transient species, such as reaction intermediates and transition states, is key to a complete mechanistic understanding. In the oxidative cyclization of this compound, several key intermediates are proposed.
Radical Cation/Aminyl Radical : The reaction is initiated by a single-electron transfer (SET) from the diamine to an oxidant, forming a radical cation. Deprotonation then yields a neutral aminyl radical centered on the nitrogen atom linked to the naphthalene group. The generation of aryl radicals from precursors like aryl halides or triflates is a well-established process in modern synthetic chemistry. nih.gov
Cyclized Radical Intermediate (Sigma Complex) : The aminyl radical undergoes intramolecular addition to the naphthalene ring. This step is typically regioselective, favoring attack at an electronically favorable and sterically accessible position to form a resonance-stabilized radical intermediate, often referred to as a sigma complex.
Oxidative Aromatization : The final step involves the removal of a second electron and a proton (or a hydrogen atom) from the sigma complex to restore aromaticity, yielding the fused polycyclic product.
Computational studies and spectroscopic monitoring can provide evidence for these proposed intermediates. For instance, 1H-NMR monitoring has been used to confirm the proposed mechanism of transformation in the oxidative cyclization of other heterocyclic systems. nih.gov Similar studies on the pyridine-naphthalene system would be invaluable for confirming the specific pathway and identifying the rate-determining step of the reaction.
Table 2: Mentioned Chemical Compounds
| Compound Name | Role/Context |
|---|---|
| This compound | Subject of the article |
| 2,3-diaminopyridine | Starting material |
| 1-bromonaphthalene | Coupling partner |
| 1-iodonaphthalene | Coupling partner |
| Palladium(II) acetate | Catalyst |
| Copper(I) iodide | Catalyst |
| Nickel(II) bromide | Catalyst |
| 1,10-phenanthroline | Ligand |
| Aryl boronic acid | Coupling partner |
| Formic acid | Solvent/Catalyst in oxidative cyclization |
| 5H-Chromeno[2,3-b]pyridines | Analogue for oxidative cyclization studies |
Coordination Chemistry and Ligand Architecture
Design Principles of 2-N-(naphthalen-1-yl)pyridine-2,3-diamine as a Chelating Ligand
The unique architecture of this compound suggests a rich potential for forming stable and stereochemically defined metal complexes. Its design is predicated on the strategic placement of donor atoms and the influence of its bulky aromatic substituent.
Denticity and Preferred Coordination Sites
The molecule this compound is inherently a bidentate ligand. It features three nitrogen atoms, but only two are typically involved in chelation to a single metal center. The primary coordination sites are the pyridine (B92270) nitrogen and the adjacent amino nitrogen at the 2-position of the pyridine ring. These two atoms form a stable five-membered chelate ring upon coordination, a highly favored arrangement in coordination chemistry. The diamine portion of the molecule, specifically the pyridine nitrogen and the primary amine nitrogen, acts as the key chelating unit.
Stereochemical Considerations in Metal Complex Formation
The presence of the bulky naphthalen-1-yl group introduces significant stereochemical constraints around the metal center. This steric hindrance can dictate the preferred geometry of the metal complex, potentially favoring distorted tetrahedral or square planar arrangements for four-coordinate metals, and influencing the cis/trans isomerism in octahedral complexes. The orientation of the naphthyl group relative to the pyridine ring can create a chiral environment upon complexation, leading to the potential for enantioselective catalysis or chiroptical properties. The rigidity of the pyridine-diamine backbone, combined with the steric demands of the naphthyl substituent, limits the conformational flexibility of the ligand, leading to well-defined and predictable coordination geometries.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions would be critical to obtaining crystalline products suitable for structural analysis.
Complexation with Transition Metal Ions
While specific experimental data for the complexation of this compound is not extensively documented in publicly available research, ligands with similar 2,3-diaminopyridine (B105623) frameworks have been shown to form stable complexes with a variety of transition metal ions. These include, but are not limited to, copper(II), nickel(II), palladium(II), and platinum(II). The formation of these complexes is often driven by the strong affinity of these metal ions for nitrogen donor ligands and the chelate effect provided by the bidentate nature of the ligand.
Electronic and Structural Properties of Metal–Ligand Assemblies
The electronic properties of metal complexes derived from this compound are expected to be influenced by both the pyridine-diamine core and the extended π-system of the naphthalene (B1677914) moiety. The ligand's aromatic nature can facilitate metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, which would be observable in the UV-Vis spectrum. The specific energies of these transitions would depend on the identity of the metal ion and its oxidation state.
The structural properties, as previously mentioned, are largely governed by the steric influence of the naphthyl group. This can lead to distorted coordination geometries and potentially create a platform for studying the impact of non-covalent interactions, such as π-stacking between the naphthalene and pyridine rings of adjacent ligands in the crystal lattice.
Below is a table summarizing the key characteristics of the ligand and its expected coordination behavior.
| Property | Description |
| Compound Name | This compound |
| Ligand Type | Bidentate |
| Primary Donor Atoms | Pyridine Nitrogen, 2-Amino Nitrogen |
| Chelate Ring Size | 5-membered |
| Key Structural Feature | Bulky naphthalen-1-yl substituent |
| Expected Coordination Geometries | Distorted Tetrahedral, Square Planar, Octahedral |
| Potential Metal Partners | Cu(II), Ni(II), Pd(II), Pt(II) |
Investigation of Ligand-Centered Redox Processes
Ligands incorporating both pyridyl and amino functionalities can exhibit redox non-innocence, meaning the ligand itself can actively participate in redox reactions rather than being a passive spectator to metal-centered events. In the case of this compound, the potential for ligand-centered redox processes is significant due to the electron-rich nature of the diamine-substituted pyridine ring and the extended π-system of the naphthalene group.
Research on analogous 2-(arylazo)pyridine complexes has demonstrated that the ligand can exist in a neutral form or as a one-electron reduced radical anion. maynoothuniversity.ie This redox activity is often indicated by changes in bond lengths within the ligand framework upon coordination and subsequent redox events. For instance, a lengthening of the N-N bond in azo-pyridines is a characteristic marker of ligand reduction. maynoothuniversity.ie By extension, for this compound, ligand-centered oxidation or reduction would be expected to alter the C-N bond lengths of the amine groups and the internal bonds of the pyridine and naphthalene rings.
The electrochemical behavior of metal complexes with pyridine-diimine ligands has shown reversible one-electron oxidation and reduction steps, confirming the ability of the ligand to stabilize different electronic states. acs.org Cyclic voltammetry studies on such complexes reveal that the ligand framework can be reversibly oxidized and reduced, leading to species described as [M(II)L(0)2]^2+ or, upon reduction, containing a monoanionic radical ligand (L^1)^1-. acs.org It is therefore highly probable that metal complexes of this compound would also display rich electrochemistry, with accessible ligand-based redox states.
The specific redox potentials would be modulated by the nature of the metal center and the electronic character of the N-naphthalenyl substituent. The electron-donating nature of the diamine groups would generally make ligand-centered oxidation more accessible.
Table 1: Postulated Redox States of Coordinated this compound
| Redox State | Description | Expected Electronic Feature |
| L^0 | Neutral Ligand | Closed-shell electronic structure. |
| L^•+ | Radical Cation | One-electron oxidized form; delocalized spin density over the pyridine, amine, and naphthalene moieties. |
| L^•- | Radical Anion | One-electron reduced form; electron added to the ligand's π* system. |
Influence of Coordination on Electronic Structure and Stability
This donation of electron density, a key feature of Lewis base behavior in pyridine ligands, affects the electron distribution throughout the entire molecule. nih.gov The electronegative nitrogen in the pyridine ring makes the molecule relatively electron-deficient, but the presence of the two amino groups and the naphthalene substituent counteracts this effect through mesomeric donation. jscimedcentral.com Upon coordination, the delocalized π-electrons of the ligand system, which includes the pyridine and naphthalene rings, are perturbed. jscimedcentral.com
Substituents on the pyridine ring are known to provide a regulatory handle on the electronic properties of the metal center. nih.gov In this ligand, the N-naphthalenyl group acts as a significant substituent. The electronic effect of this group—whether it is electron-donating or electron-withdrawing in the context of the coordinated system—will tune the electron density at the metal. Studies on NNN pincer-type ligands with various substituents on the pyridine ring have shown that electron-donating groups increase the electron density at the coordinated metal center. nih.gov
The stability of the resulting metal complexes is enhanced by the chelate effect, should the ligand coordinate in a bidentate or tridentate fashion. 2-aminopyridine (B139424), a related fragment, is known to form stable chelates through bidentate coordination involving both the pyridine and the exocyclic amine nitrogen atoms. pvpcollegepatoda.org Given the structure of this compound, it can be expected to form highly stable five-membered chelate rings with metal ions.
Table 2: Expected Coordination Modes and Their Impact
| Coordination Mode | Donor Atoms Involved | Impact on Stability and Structure |
| Monodentate | Pyridine-N | Basic coordination, allows for formation of simple complexes. jscimedcentral.com |
| Bidentate (N,N') | Pyridine-N and one Amino-N | Forms a stable 5-membered chelate ring, significantly increasing complex stability (chelate effect). pvpcollegepatoda.org |
| Bidentate (N,N') | Two Amino-N atoms | Possible, but likely less favored than pyridine-amino chelation. |
| Tridentate (N,N',N'') | Pyridine-N and both Amino-N | Would form two fused chelate rings, leading to very high thermodynamic stability but may be sterically demanding. |
| Bridging | Different donor atoms coordinate to two different metal centers | Can lead to the formation of polynuclear complexes or coordination polymers. pvpcollegepatoda.org |
Photophysical Properties and Luminescent Applications Research
Intrinsic Photoluminescence Characteristics
Experimental data on the absorption and emission spectra of 2-N-(naphthalen-1-yl)pyridine-2,3-diamine have not been reported. Such an analysis would typically involve dissolving the compound in a suitable solvent, like ethanol (B145695) or cyclohexane, and measuring its response to ultraviolet and visible light. The absorption spectrum would reveal the wavelengths of light the molecule absorbs, corresponding to electronic transitions from the ground state to excited states. The emission spectrum would show the wavelengths of light emitted as the molecule relaxes from the excited state, providing insight into its fluorescent capabilities. Key parameters such as the wavelength of maximum absorption (λ_abs) and maximum emission (λ_em), as well as the Stokes shift (the difference between the absorption and emission maxima), would be determined from these spectra.
The fluorescence quantum yield (Φ_F), a measure of the efficiency of the fluorescence process, has not been determined for this compound. This value is calculated as the ratio of photons emitted to photons absorbed. The relative method is commonly used, where the fluorescence intensity of the sample is compared to a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) or 9,10-diphenylanthracene). The measurement requires corrected emission spectra of both the sample and the standard at the same excitation wavelength.
Solvatochromic Behavior and Environmental Sensitivity
There are no studies on the solvatochromic behavior of this compound. A solvatochromism study would involve recording the absorption and emission spectra of the compound in a range of solvents with varying polarities. A significant shift in the emission maximum with changing solvent polarity would indicate that the molecule's dipole moment changes upon excitation, making it sensitive to its local environment. Such properties are valuable for developing chemical sensors. For instance, studies on other heterocyclic dyes have shown that an increase in solvent polarity can lead to a bathochromic (red) shift in emission due to the stabilization of a more polar excited state.
Excited State Proton Transfer (ESIPT) Mechanisms in Related Systems
While there is no specific research on ESIPT for this compound, the phenomenon is well-documented in related heterocyclic systems containing both a proton donor (like an amino group) and a proton acceptor in close proximity. ESIPT is a photophysical process where a proton is transferred within the molecule in the electronically excited state. This creates a new excited species, a tautomer, which then fluoresces.
This process typically results in a large Stokes shift because the emission from the tautomer is at a much lower energy (longer wavelength) than the absorption of the original molecule. For example, in compounds like 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine, excitation leads to an ultrafast proton transfer from the hydroxyl group to the nitrogen atom of the imidazopyridine ring. The resulting keto-tautomer is responsible for the observed long-wavelength emission. Given the structure of this compound, which features vicinal amino groups, the potential for ESIPT could be a subject of future investigation, potentially involving proton transfer between the amino groups or mediated by solvent molecules.
Supramolecular Chemistry and Self Assembly Phenomena
Mechanochemical Approaches in Supramolecular Synthesis
Mechanochemistry, the use of mechanical force (e.g., grinding or milling) to induce chemical reactions, represents a significant advancement in green chemistry and materials science. rsc.orgrsc.org This approach is particularly well-suited for supramolecular synthesis as it can be conducted with minimal or no solvent, thus reducing waste and avoiding issues related to reactant solubility. rsc.org The synthesis of co-crystals, which are multi-component materials formed between different chemical entities in a stoichiometric ratio, is a prime example of mechanochemistry's utility. rsc.orgresearchgate.net
For a molecule like 2-N-(naphthalen-1-yl)pyridine-2,3-diamine, mechanochemical methods could be employed to generate novel co-crystals and supramolecular polymers. The pyridine (B92270) nitrogen and the amino groups are potent hydrogen bond acceptors and donors, respectively. Grinding this diamine with complementary molecules, such as carboxylic acids, could lead to the formation of robust hydrogen-bonded co-crystals. acs.org Research on related systems has demonstrated that competition between different hydrogen bonding motifs, such as carboxylic acid···pyridine and phenol···pyridine interactions, can be explored and controlled under mechanochemical conditions. acs.org
The advantages of mechanochemical synthesis in the context of supramolecular chemistry are manifold. It allows for high-efficiency screening of co-crystal formers, offers excellent stoichiometric control, and can even provide access to polymorphs that are not obtainable from solution-based methods. rsc.org Liquid-assisted grinding (LAG), where a catalytic amount of liquid is added to the solid reactants, can further accelerate reaction rates and increase product diversity. rsc.org Given the planar, aromatic nature of the naphthalene (B1677914) and pyridine rings in this compound, mechanochemical activation could also promote the formation of ordered assemblies driven by π-π stacking interactions in addition to hydrogen bonding.
| Feature | Description | Relevance to this compound |
|---|---|---|
| Reduced Solvent Use | Reactions are performed on solids, often without bulk solvents, aligning with green chemistry principles. rsc.org | Overcomes potential solubility challenges of the diamine in common organic solvents. |
| High Efficiency | Rapid reaction times and quantitative product formation are common, facilitating high-throughput screening. rsc.org | Allows for the rapid testing of various co-formers to create new materials. |
| Access to Novel Structures | Can produce polymorphs and phases inaccessible from solution crystallization. rsc.org | Potential to create unique solid-state packing arrangements stabilized by hydrogen bonds and π-π stacking. |
| Stoichiometric Control | The ratio of reactants in the solid mixture directly corresponds to the product stoichiometry. rsc.org | Enables precise formation of co-crystals with defined molecular ratios. |
Theoretical and Computational Chemistry Investigations
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Compound Optimization
Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like 2-N-(naphthalen-1-yl)pyridine-2,3-diamine, QSAR can be a powerful tool for optimizing its derivatives to enhance a specific therapeutic effect. The process involves generating predictive models by correlating variations in the physicochemical properties of the molecules with their observed biological activities.
A typical QSAR study on derivatives of this compound would involve the calculation of a wide range of molecular descriptors. These descriptors quantify different aspects of the molecule's structure, including topological, molecular shape, electronic, and structural features. nih.gov Techniques such as Genetic Function Approximation (GFA) or stepwise multiple linear regression can then be employed to select the most relevant descriptors and build a robust statistical model. nih.govresearchgate.net
The predictive power of a derived QSAR model is crucial and is typically validated using an external test set of compounds not used in the model's creation. nih.govresearchgate.net A reliable model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby guiding synthetic efforts toward more potent compounds and reducing the need for extensive experimental screening. Descriptors found to be significant in models for structurally related N-aryl derivatives include those related to lipophilicity (AlogP98), molecular size and branching (Wiener, Kappa-1-AM), and electronic properties (Dipole-Mag). nih.gov The goal is to identify which structural modifications on the pyridine (B92270), diamine, or naphthalene (B1677914) moieties are likely to increase the desired activity.
| Descriptor Type | Example Descriptor | Property Represented | Potential Influence on Activity |
|---|---|---|---|
| Electronic | Dipole-Mag (Dipole Magnitude) | Molecular polarity and charge distribution. | Affects drug-receptor interactions and membrane permeability. |
| Lipophilic | AlogP98 | Octanol-water partition coefficient; a measure of hydrophobicity. | Crucial for absorption, distribution, metabolism, and excretion (ADME) properties. |
| Topological | Wiener Index | Describes molecular branching and compactness. | Relates to the overall size and shape, influencing binding affinity. nih.gov |
| Shape | Kappa-1-AM (Kappa Alpha 1) | Quantifies molecular shape and flexibility. | Important for the steric fit into a receptor's binding site. nih.gov |
Prediction and Interpretation of Spectroscopic and Photophysical Properties
The spectroscopic and photophysical properties of this compound can be predicted and interpreted using a combination of theoretical calculations and comparison with structurally similar compounds. The molecule's π-conjugated system, formed by the pyridine and naphthalene rings, is expected to be the primary determinant of its electronic absorption and emission characteristics. ijrpr.com
Computational methods, particularly those based on Density Functional Theory (DFT), are invaluable for providing insights into the electronic structure and predicting spectroscopic behavior. mdpi.comresearchgate.net DFT calculations can be used to model the molecule's geometry, determine its frontier molecular orbitals (HOMO and LUMO), and simulate its UV-visible absorption spectrum. mdpi.com These calculations help in assigning specific electronic transitions, such as π-π* or intramolecular charge transfer (ICT) transitions, to the observed absorption bands. mdpi.comnih.gov For instance, the UV-visible spectrum would likely show intense absorption bands attributed to intra-ligand charge transfer (ILCT) transitions within the conjugated system. mdpi.com
The presence of both an electron-donating diamine group and the extensive naphthalene π-system suggests that the compound could exhibit significant fluorescence. ijrpr.com Experimental studies on related heterocyclic compounds have shown that substitution with a naphthyl group can increase fluorescence yield. ijrpr.com The molecule may also exhibit solvatochromism, where the position of the emission maximum shifts with changing solvent polarity, a characteristic often associated with a significant ICT character in the excited state. researchgate.net Time-resolved fluorescence spectroscopy, complemented by theoretical calculations, can further elucidate the nature of the excited states and the dynamics of their decay.
| Property | Predicted Characteristic | Method of Interpretation/Prediction | Structural Basis |
|---|---|---|---|
| UV-Visible Absorption | Intense bands in the UV-A or near-visible region. | DFT and Time-Dependent DFT (TD-DFT) calculations. mdpi.com | π-π* and Intramolecular Charge Transfer (ICT) transitions within the conjugated pyridine-naphthalene system. |
| Fluorescence Emission | Expected to be fluorescent, likely in the blue-green region of the spectrum. | Comparison with analogous fluorescent compounds (e.g., aminopyridines, naphthyl-substituted heterocycles). ijrpr.com | The extended π-conjugated and relatively rigid structure of the molecule. ijrpr.com |
| Stokes Shift | Potentially large Stokes shift. | Steady-state and time-resolved fluorescence spectroscopy. | Significant change in geometry or electronic distribution upon excitation, characteristic of ICT. nih.gov |
| Solvatochromism | Emission maximum is likely dependent on solvent polarity. | Fluorescence spectroscopy in a range of solvents with varying polarity. researchgate.net | A change in the dipole moment between the ground and excited states, typical for ICT compounds. |
Bioactive Molecule Design and Interactions Research Focus
Ligand Design for Defined Biological Targets (Molecular Level)
The design of ligands based on pyridine (B92270) and naphthalene (B1677914) scaffolds is a well-established strategy in drug discovery, aimed at creating molecules that can selectively bind to specific biological targets like enzymes or receptors. For antitubercular applications, for instance, drug design often employs strategies like scaffold simplification. This involves retaining the reactive core of a known potent agent, such as the nitroaromatic core of Benzothiazinones (BTZs), while simplifying other parts of the structure to create novel, cost-effective analogues. nih.gov This principle could be applied to the 2-N-(naphthalen-1-yl)pyridine-2,3-diamine structure, where the pyridine-diamine core acts as a scaffold that can be modified to target specific mycobacterial proteins.
Structure-based drug design is another critical approach. Using computational models of a target protein, ligands can be designed to fit precisely into the active site. For example, in the development of inhibitors for Mycobacterium tuberculosis (Mtb) MmpL3, a crucial membrane protein, pyridine-2-methylamine derivatives were designed to bind effectively within its active pocket. nih.gov The naphthalene group in this compound, being a large, hydrophobic moiety, could be strategically employed to occupy hydrophobic pockets within a target protein, enhancing binding affinity and inhibitory activity. The pyridine ring itself is a key fragment in many antitumor and anti-inflammatory mediators, making it a valuable starting point for ligand design. acs.org
Molecular Interactions with Enzymes and Receptors
The efficacy of a ligand is determined by its molecular interactions with its biological target. These interactions can include hydrogen bonds, π-π stacking, and hydrophobic interactions. Molecular docking studies on pyridine-based compounds have provided detailed insights into these binding modes.
For example, a pyridine-2-methylamine derivative designed as an MmpL3 inhibitor demonstrated key interactions within the enzyme's active site. nih.gov The nitrogen atom of the ligand's azasilyl group formed a hydrogen bond with the amino acid residue D645, while the pyridine ring engaged in π-π stacking with Y646. nih.gov These specific interactions are crucial for stabilizing the ligand-protein complex and achieving potent inhibition.
In the context of this compound, the diamine group on the pyridine ring offers multiple sites for hydrogen bonding. The pyridine ring itself, along with the fused rings of the naphthalene substituent, provides an extensive aromatic system capable of engaging in strong π-π stacking and hydrophobic interactions with aromatic residues in a target's binding site. These combined features suggest that the compound could be a versatile binder for various enzymes and receptors.
Antiproliferative Research on Cell Lines (In Vitro Studies)
Pyridine and naphthalene derivatives are frequently investigated for their antiproliferative activity against various cancer cell lines. The pyridine ring is an essential component of numerous compounds with demonstrated antitumor properties. acs.orgmdpi.com Similarly, the naphthalene nucleus is recognized as a promising core in drug design due to its role in various pharmacologically active agents, including anticancer compounds. ekb.egnih.gov
Studies on nicotinonitrile derivatives, which contain a cyanopyridine core, have revealed significant cytotoxic effects against cancer cell lines. acs.org For instance, certain derivatives have shown potent activity against NCIH 460 (lung cancer) and RKOP 27 (colon cancer) cell lines. acs.org One particular derivative, 2-(2-(4-chlorophenyl)-2-oxo-1-phenylethyl)-N-(4-chlorophenyl)-2-cyano-N'-(naphthalen-1-yl)acetimidohydrazide, demonstrated high efficacy across multiple cell lines, highlighting the potential of combining pyridine and naphthalene moieties. acs.orgnih.gov
The antiproliferative potential of these compounds is often evaluated by determining their IC50 values, which represent the concentration required to inhibit 50% of cell growth.
| Compound Derivative | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| A nicotinonitrile derivative (14a) | NCIH 460 (Lung Cancer) | 25 ± 2.6 | acs.org |
| RKOP 27 (Colon Cancer) | 16 ± 2 | acs.org | |
| HeLa (Cervical Cancer) | 127 ± 25 | acs.org | |
| U937 (Leukemia) | 422 ± 26 | acs.org | |
| SKMEL 28 (Melanoma) | 255 ± 2 | acs.org | |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (18) | NPC-TW01 (Nasopharyngeal) | 600 | nih.gov |
Antimicrobial and Antiviral Lead Compound Identification (In Vitro Studies)
The structural motifs present in this compound are also common in compounds explored for antimicrobial and antiviral properties. Naphthyridines, which are isomers of compounds containing two fused pyridine rings, have demonstrated a wide spectrum of pharmacological activities, including potent antimicrobial and antiviral effects. researchgate.netnih.govnih.gov
In the search for new antimicrobial agents, 2-aminopyridine (B139424) derivatives have been synthesized and evaluated. One such derivative showed high activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with very low Minimum Inhibitory Concentration (MIC) values. mdpi.com The MIC represents the lowest concentration of a compound that prevents visible growth of a microorganism.
The naphthalene scaffold has also been incorporated into compounds with significant antimicrobial activity. biointerfaceresearch.com For antiviral applications, naphthyridine and naphthalimide derivatives have shown promise against a range of viruses, including HIV, herpes simplex virus (HSV), and human coronavirus. nih.govresearchgate.net The mechanism often involves the inhibition of key viral enzymes or processes essential for replication. nih.gov
| Compound Class/Derivative | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| 2-Aminopyridine derivative (2c) | S. aureus | 0.039 µg/mL | mdpi.com |
| 2-Aminopyridine derivative (2c) | B. subtilis | 0.039 µg/mL | mdpi.com |
| N-(diethylphosphonomethyl)-3-nitro-1,8-naphthalimide (15a) | Coxsackie virus B4 | EC50 = 9.45 µM | researchgate.net |
Antitubercular Agent Design Principles
The fight against tuberculosis, caused by Mycobacterium tuberculosis (Mtb), is a major area of drug discovery where pyridine-containing scaffolds are prominent. nih.govresearchgate.net The emergence of drug-resistant Mtb strains necessitates the development of novel therapeutic agents. nih.gov
Key design principles for new antitubercular agents include:
Targeting Essential Pathways: Many new agents are designed to inhibit crucial mycobacterial enzymes. MmpL3, which transports mycolic acids essential for the Mtb cell wall, is a promising target for pyridine-based inhibitors. nih.gov
Scaffold Hopping and Hybridization: This involves combining structural features from different known active compounds. For instance, a molecular hybridization approach might link a pyridine scaffold to a hydrazone group, both of which are present in potent antitubercular drugs. rsc.org
Exploiting Bioisosterism: Replacing one functional group with another that has similar physical or chemical properties can lead to improved activity or pharmacokinetic profiles. Sulfonamides, for example, have been designed as bioisosteres of the carbonyl fragment in the BTZ class of antitubercular agents. nih.gov
Focus on Electron-Deficient Cores: For certain classes of nitroaromatic antitubercular agents, the activity is highly dependent on the presence of an electron-deficient aromatic ring, which is a central theme in their design. nih.gov
The this compound structure incorporates a pyridine ring, a common feature in antitubercular research, suggesting it could serve as a foundational scaffold for developing new agents based on these established design principles.
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
Future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic routes for "2-N-(naphthalen-1-yl)pyridine-2,3-diamine" and its analogues. While classical synthetic methods provide a foundation, a shift towards sustainable chemistry is imperative. nih.gov This includes the exploration of:
Green Solvents and Catalysts: Investigating the use of water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds. researchgate.net The development of reusable catalysts, such as magnetic nanoparticles or solid-supported catalysts, could also significantly reduce waste and improve process efficiency. researchgate.net
Microwave and Ultrasound-Assisted Synthesis: These techniques have the potential to accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. researchgate.net
Multicomponent Reactions: Designing one-pot, multicomponent reactions would streamline the synthesis process by combining several steps, thereby reducing waste and improving atom economy. organic-chemistry.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it an attractive avenue for the industrial production of pyridinediamine derivatives.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Green Chemistry | Reduced environmental impact, lower costs, increased safety. nih.gov | Development of biodegradable solvents and reusable catalysts. researchgate.net |
| Microwave/Ultrasound | Accelerated reaction rates, improved yields, energy efficiency. researchgate.net | Optimization of reaction conditions and scalability. |
| Multicomponent Reactions | Increased efficiency, reduced waste, molecular diversity. organic-chemistry.org | Design of novel reaction cascades. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of robust and efficient flow reactors. |
Development of Advanced Functional Materials Based on Pyridinediamine Derivatives
The inherent structural features of "this compound," such as its aromatic and diamine functionalities, make it an excellent building block for a variety of advanced functional materials. Future investigations should focus on harnessing these properties to create materials with tailored characteristics.
Organic Light-Emitting Diodes (OLEDs): The naphthalene (B1677914) and pyridine (B92270) units suggest potential for luminescence. Research could focus on designing and synthesizing derivatives with tunable emission colors, high quantum yields, and improved device stability for applications in next-generation displays and lighting.
Chemosensors: The diamine group can act as a binding site for metal ions and other analytes. Future work could involve developing selective and sensitive fluorescent or colorimetric sensors for environmental monitoring and medical diagnostics.
High-Performance Polymers: Incorporation of this diamine into polymer backbones, such as polyimides or polyamides, could lead to materials with enhanced thermal stability, mechanical strength, and optical transparency. researchgate.net The rigid naphthalene group is known to contribute to high thermal stability in polymers. researchgate.net
Supramolecular Assemblies: The molecule's capacity for hydrogen bonding and π-π stacking could be exploited to construct intricate supramolecular architectures, such as gels, liquid crystals, and molecular cages, with applications in catalysis and guest encapsulation. acs.org
| Material Class | Potential Application | Key Research Focus |
| Organic Electronics | OLEDs, organic photovoltaics | Synthesis of derivatives with tailored electronic properties. |
| Chemical Sensors | Environmental monitoring, medical diagnostics | Design of receptors with high selectivity and sensitivity. |
| High-Performance Polymers | Aerospace, electronics | Development of polymers with superior thermal and mechanical properties. researchgate.net |
| Supramolecular Materials | Drug delivery, catalysis | Understanding and controlling self-assembly processes. acs.org |
Deeper Mechanistic Understanding at the Molecular Level through Advanced Characterization
A fundamental understanding of the structure-property relationships of "this compound" is crucial for its rational design and application. Advanced characterization techniques will be instrumental in elucidating its behavior at the molecular level.
Spectroscopic and Crystallographic Studies: Detailed analysis using techniques like single-crystal X-ray diffraction, advanced NMR spectroscopy, and time-resolved fluorescence spectroscopy can provide precise information about the molecule's conformation, electronic structure, and excited-state dynamics. nih.govmdpi.com
In-situ and Operando Characterization: To understand how these molecules function within devices, it is essential to study them under real operating conditions. Techniques like in-situ spectroscopy and microscopy can provide valuable insights into their behavior in electronic devices or during catalytic processes.
Computational Design and Predictive Modeling for Targeted Applications
Computational chemistry and materials informatics offer powerful tools to accelerate the discovery and optimization of new materials based on "this compound."
Density Functional Theory (DFT) Calculations: DFT can be employed to predict molecular geometries, electronic properties, and spectroscopic signatures, guiding the synthesis of new derivatives with desired characteristics. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the self-assembly behavior of these molecules in different environments and their interactions with other molecules or surfaces.
Machine Learning and Artificial Intelligence: By training algorithms on existing experimental and computational data, it may be possible to predict the properties of new, unsynthesized derivatives, thereby streamlining the materials discovery process.
| Computational Method | Application | Key Research Focus |
| DFT | Prediction of electronic and optical properties. mdpi.com | Development of more accurate and efficient functionals. |
| MD Simulations | Understanding self-assembly and intermolecular interactions. | Simulation of larger and more complex systems. |
| Machine Learning | High-throughput screening and property prediction. | Generation of large and reliable datasets for training. |
Integration into Emerging Multidisciplinary Research Areas
The versatility of "this compound" and its derivatives makes them suitable candidates for integration into various emerging fields of science and technology.
Bioimaging and Theranostics: Functionalized derivatives could be developed as fluorescent probes for cellular imaging or as therapeutic agents that combine diagnostic and treatment capabilities.
Photocatalysis: The potential for light absorption and electron transfer suggests that these compounds could be used in photocatalytic systems for applications such as hydrogen production or organic synthesis.
Molecular Machines: The conformational flexibility and potential for controlled switching of properties could be harnessed in the design of molecular-level machines and switches.
The continued exploration of "this compound" and its derivatives holds immense potential for scientific discovery and technological innovation. A collaborative and multidisciplinary approach, combining expertise in synthetic chemistry, materials science, physics, and computational modeling, will be key to unlocking the full potential of this fascinating class of compounds.
Q & A
Q. What are the recommended synthetic routes for 2-N-(naphthalen-1-yl)pyridine-2,3-diamine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves coupling naphthalene derivatives with pyridine-2,3-diamine precursors. For example, nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions are common methods. Key considerations include:
- Use of anhydrous solvents (e.g., dimethylformamide or tetrahydrofuran) to minimize side reactions.
- Optimization of reaction temperature (e.g., 80–120°C) and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) to balance yield and purity .
- Purification via column chromatography or recrystallization to isolate the product from unreacted starting materials.
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry and assess purity (e.g., aromatic proton signals at δ 7.2–8.5 ppm for naphthalene and pyridine moieties) .
- X-ray Diffraction (XRD): Single-crystal XRD using SHELX or WinGX for structural elucidation. ORTEP-3 can visualize thermal ellipsoids and hydrogen bonding .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. How can computational methods like DFT predict the electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) can calculate:
- HOMO-LUMO gaps to assess redox activity.
- Electron density maps to identify nucleophilic/electrophilic regions.
- Validation against experimental UV-Vis or cyclic voltammetry data .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported crystallographic data for this compound?
- Refinement Software: Use SHELXL for advanced refinement, adjusting parameters like thermal displacement (B-factors) and occupancy for disordered atoms.
- Validation Tools: Check for twinning with PLATON and validate hydrogen bonding via Mercury .
- Complementary Techniques: Pair XRD with neutron diffraction or solid-state NMR to resolve ambiguities in hydrogen atom positions .
Q. What strategies are effective for modifying the naphthalene or pyridine rings to enhance bioactivity?
- Substituent Introduction: Introduce electron-withdrawing groups (e.g., -NO₂) on the naphthalene ring to modulate π-π stacking interactions.
- Cross-Coupling Reactions: Suzuki-Miyaura coupling to attach heteroaryl groups at the pyridine’s 4-position for improved receptor binding .
- Biological Assays: Test modified derivatives in enzyme inhibition assays (e.g., kinase assays) with IC₅₀ measurements to correlate structure-activity relationships .
Q. What protocols ensure safe handling of this compound given its potential toxicity?
- PPE: Lab coats, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particulates.
- Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Q. How can thermodynamic stability and degradation pathways be studied under varying conditions?
- Thermogravimetric Analysis (TGA): Measure decomposition temperatures (Td) under nitrogen/air atmospheres.
- DFT Calculations: Simulate bond dissociation energies (BDEs) to predict degradation hotspots (e.g., amine-pyridine linkage).
- Accelerated Stability Testing: Expose the compound to UV light or elevated humidity (40°C/75% RH) and monitor via HPLC .
Q. What experimental designs are critical for evaluating this compound’s biological activity in cellular assays?
- Cell Line Selection: Use cancer cell lines (e.g., HeLa or MCF-7) for cytotoxicity studies, with appropriate controls (e.g., untreated cells and reference drugs).
- Dose-Response Curves: Test concentrations ranging from 1 nM to 100 µM to calculate EC₅₀ values.
- Mechanistic Studies: Combine Western blotting or flow cytometry to assess apoptosis or cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
